3-(4-Chloro-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine
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Overview
Description
3-(4-Chloro-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the pyrazole ring, and an amine group at the 5-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-fluoroaniline with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then cyclized to form the pyrazole ring, followed by further functionalization to introduce the methyl group at the 4-position and the amine group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(4-Chloro-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5-Trifluoromethyl-Pyrazol
Uniqueness
3-(4-Chloro-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H9ClFN3 |
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Molecular Weight |
225.65 g/mol |
IUPAC Name |
5-(4-chloro-2-fluorophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H9ClFN3/c1-5-9(14-15-10(5)13)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H3,13,14,15) |
InChI Key |
PVYFEFCGZNMJLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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